molecular formula C24H17F4N3O2 B2418115 N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013759-75-5

N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2418115
CAS No.: 1013759-75-5
M. Wt: 455.413
InChI Key: FDYJUSNPSXCNNZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H17F4N3O2 and its molecular weight is 455.413. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F4N3O2/c25-17-5-1-3-15(9-17)12-31-13-20(23(32)29-22-11-19(27)7-8-21(22)28)24(30-31)33-14-16-4-2-6-18(26)10-16/h1-11,13H,12,14H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYJUSNPSXCNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Difluorophenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class of heterocyclic compounds, characterized by a pyrazole ring with various substituents. The presence of difluoro and fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds within this class may exhibit various biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound were reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties : Some pyrazole derivatives demonstrate antimicrobial activity against a range of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory potential of pyrazole derivatives, which may involve inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of similar pyrazole compounds:

CompoundCell LineIC50 (µM)Activity
Compound AHeLa0.36Anticancer
Compound BHT-291.8Anticancer
Compound CStaphylococcus aureus10Antimicrobial

These findings suggest that modifications on the pyrazole ring can significantly affect the potency and selectivity of these compounds against specific cancer types or microbial strains.

Case Studies

  • Anticancer Efficacy : A study involving a structurally similar pyrazole derivative demonstrated significant tumor growth inhibition in vivo models. The compound was administered at varying doses, showing a dose-dependent response with an optimal dose resulting in over 70% tumor reduction compared to control groups .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of a related compound against multi-drug resistant strains of bacteria. Results indicated that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and what critical reaction parameters influence yield?

The synthesis involves alkylation of pyrazole intermediates using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under ambient conditions, followed by amide coupling with reagents like EDC·HCl and HOBt·H₂O to form the carboxamide moiety . Key parameters include stoichiometric control of fluorobenzyl chloride derivatives, reaction temperature (room temperature for alkylation vs. reflux for coupling), and solvent polarity. Impurities from incomplete alkylation can be minimized by optimizing reaction time and base equivalents .

Q. How should researchers validate the structural identity and purity of this compound after synthesis?

Use ¹H/¹⁹F NMR to confirm substitution patterns and fluorine environments . High-resolution mass spectrometry (HRMS) verifies molecular weight, while HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% recommended for biological assays). For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities .

Q. What are the solubility characteristics of this compound in common organic solvents, and how should it be stored to maintain stability?

The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Store at -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group. Desiccants like silica gel are critical for long-term storage .

Q. Which spectroscopic techniques are most effective for analyzing fluorinated substituents?

¹⁹F NMR (470 MHz, CDCl₃) identifies fluorine chemical shifts and coupling constants. FT-IR (1650–1700 cm⁻¹) confirms carbonyl groups, while XPS (F1s peak at ~687 eV) quantifies surface fluorine content in solid-state studies .

Advanced Research Questions

Q. What strategies optimize the trifluoromethylation step in synthesis, given conflicting reports on reaction efficiency?

Apply Design of Experiments (DoE) to test variables like catalyst type (e.g., CuI vs. Pd(OAc)₂), solvent (DMF vs. acetonitrile), and temperature. Flow chemistry systems enhance reproducibility by maintaining precise reaction control, reducing side products like dehalogenated by-products .

Q. How can structure-activity relationship (SAR) studies assess the role of difluorophenyl and fluorobenzyl groups in biological activity?

Synthesize analogs with mono-fluorinated or non-fluorinated benzyl groups and compare their binding affinities in enzyme inhibition assays (e.g., kinase profiling). Molecular docking (AutoDock Vina, PDB: 1XKK) predicts interactions with hydrophobic pockets influenced by fluorine substituents .

Q. What advanced analytical approaches identify synthetic by-products or degradation impurities?

LC-MS/MS (Q-TOF, ESI+) with collision-induced dissociation (CID) fragments detects trace impurities (<0.1%). Dynamic light scattering (DLS) monitors aggregation in aqueous buffers, which may correlate with reduced bioactivity .

Q. How can researchers resolve contradictions in published data regarding stability under varying pH conditions?

Conduct accelerated stability studies (40°C/75% RH, pH 1–13) with UV-Vis spectroscopy tracking absorbance at λmax. Degradation kinetics (pseudo-first-order modeling) identify pH-sensitive bonds (e.g., benzyl ethers hydrolyze faster at pH >10) .

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